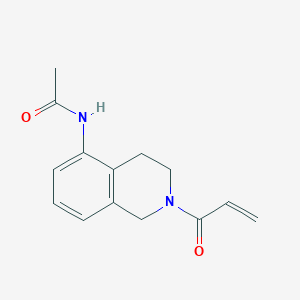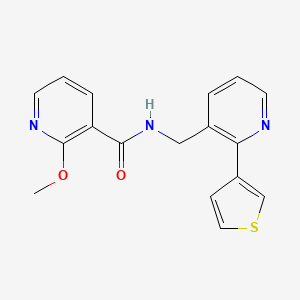
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two fluorine atoms attached to the central carbon atom. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One efficient method reported involves the use of bismuth salts as catalysts. The reaction proceeds under mild conditions, with water as the only byproduct, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction conditions can be optimized to achieve high yields and purity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
科学研究应用
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate
- Ethyl 2-(4-amino-3-chlorophenyl)-2,2-difluoroacetate
- Ethyl 2-(4-amino-3-methylphenyl)-2,2-dichloroacetate
Uniqueness
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is unique due to the presence of both the amino and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
属性
IUPAC Name |
ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-10(15)11(12,13)8-4-5-9(14)7(2)6-8/h4-6H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUSPHUSPLLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)
![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)
![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)

![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)
![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)
![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2354224.png)

![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
